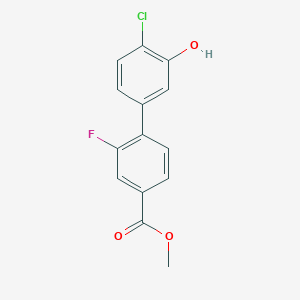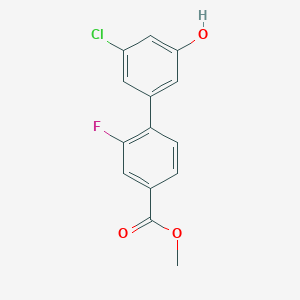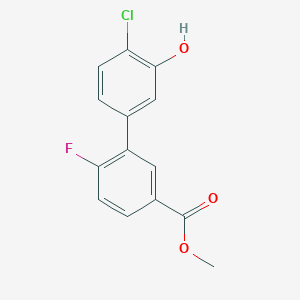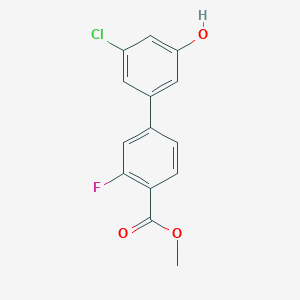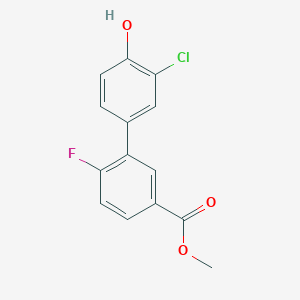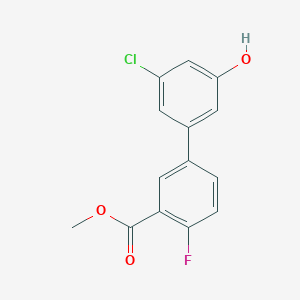
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% (3-C5-MSPP) is an organic compound belonging to the group of phenols. It is an aromatic compound with a molecular formula of C8H9ClO3S. Its melting point is around 112-114°C and its boiling point is around 230°C. It is a white solid with a faint odour. 3-C5-MSPP has a wide range of applications in the fields of chemistry, materials science, and biotechnology.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has a number of scientific research applications. It is used as a precursor for the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and thiazoles. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, such as the Wittig reaction and the Friedel-Crafts reaction.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a Lewis acid, meaning that it can donate electrons to molecules, resulting in the formation of new compounds. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a nucleophile, meaning that it can attack other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% are not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an antioxidant, meaning that it can reduce the oxidative damage caused by free radicals. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an anti-inflammatory agent, meaning that it can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is relatively stable and can be used in a variety of reactions. The main limitation of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can limit its use in aqueous systems.
Direcciones Futuras
Future research on 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% could focus on its potential applications in the fields of medicine and biotechnology. Additionally, further research could investigate the mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% and its potential biochemical and physiological effects. Furthermore, research could be conducted to develop new synthetic methods for the synthesis of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%. Finally, research could be conducted to further investigate the advantages and limitations of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments.
Métodos De Síntesis
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized through several methods, including Wittig reactions, Friedel-Crafts reactions, and nitration reactions. Wittig reactions involve the use of a phosphorus ylide to form an alkene. Friedel-Crafts reactions involve the use of an aluminum chloride catalyst to form an aromatic compound. Nitration reactions involve the use of a nitrating agent, such as nitric acid or nitrobenzene, to form a nitro compound.
Propiedades
IUPAC Name |
3-chloro-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBXIOBFNJKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686139 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261972-95-5 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

